molecular formula C12H9Cl2NO2 B186954 Ethyl 2,4-dichloroquinoline-3-carboxylate CAS No. 6315-94-2

Ethyl 2,4-dichloroquinoline-3-carboxylate

Cat. No. B186954
CAS RN: 6315-94-2
M. Wt: 270.11 g/mol
InChI Key: ULBLITMQCMVRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2 . The mean planes through the quinoline and carboxylate groups have r.m.s. deviations of 0.006 and 0.021 Å, respectively, and form a dihedral angle of 87.06 (19)° .


Synthesis Analysis

Crystals of the title compound suitable for X-ray diffraction were obtained by dissolving 15 mg of ethyl 2,4-dichloroquinoline-3-carboxylate in 0.5 mL of ethanol-diethyl ether (1:1, v/v) and placing the solution in a glass vial .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dichloroquinoline-3-carboxylate is characterized by the mean planes through the quinoline and carboxylate groups having r.m.s. deviations of 0.006 and 0.021 Å, respectively .


Physical And Chemical Properties Analysis

Ethyl 2,4-dichloroquinoline-3-carboxylate is a solid compound with a molecular weight of 270.11 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Antibacterial Agents

Ethyl 2,4-dichloroquinoline-3-carboxylate plays a significant role in synthesizing novel antibacterial agents. For instance, its ultrasound-promoted reaction with other compounds leads to the creation of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showing moderate antibacterial activity against various bacteria (Balaji et al., 2013). Another study demonstrates its conversion into quinoline-3-carboxylates, which also exhibit antibacterial properties (Krishnakumar et al., 2012).

Development of Anti-Tubercular and Anti-Bacterial Compounds

Ethyl 2,4-dichloroquinoline-3-carboxylate is utilized in creating anti-tubercular and anti-bacterial compounds. A study highlights its transformation into new halomethylquinoline derivatives, which were effective against Mycobacterium smegmatis and various bacterial strains (Li et al., 2019).

Synthesis of Complex Heterocycles

This compound is essential in synthesizing complex heterocyclic structures. It's used to produce ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a versatile synthon for creating novel perianellated tetracyclic heteroaromatics, contributing to diverse scientific research applications (Mekheimer et al., 2005).

Creation of Novel Quinoline Derivatives

In recent research, ethyl 2,4-dichloroquinoline-3-carboxylate is employed in the synthesis of novel quinoline derivatives. These derivatives are structurally intriguing and are potential candidates for further scientific exploration (Ukrainets et al., 1995).

Chemotherapeutic Research

This compound is significant in chemotherapeutic research, as seen in the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate. This prototype showed potent oral antiallergy activity, demonstrating its potential in developing new therapeutic agents (Althuis et al., 1979).

Mechanism of Action

While the specific mechanism of action for Ethyl 2,4-dichloroquinoline-3-carboxylate is not detailed in the available literature, related compounds have shown potential in anti-HIV treatment .

Safety and Hazards

Ethyl 2,4-dichloroquinoline-3-carboxylate has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

ethyl 2,4-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLITMQCMVRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281269
Record name ethyl 2,4-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dichloroquinoline-3-carboxylate

CAS RN

6315-94-2
Record name 3-Quinolinecarboxylic acid, 2,4-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 21038
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6315-94-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,4-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,4-dichloroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 2,4-dichloroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-dichloroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 2,4-dichloroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 2,4-dichloroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 2,4-dichloroquinoline-3-carboxylate

Q & A

Q1: What is the spatial arrangement of the quinoline and carboxylate groups in Ethyl 2,4-dichloroquinoline-3-carboxylate?

A1: In the crystal structure of Ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline and carboxylate groups are nearly perpendicular to each other. [] The dihedral angle between the mean planes of these two groups is 87.06° indicating a nearly orthogonal orientation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.